7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Spirohydantoin vs. Spirosuccinimide Core Pharmacokinetic Differentiation
The spirohydantoin core structure (shared by 7-Oxa-9-azaspiro(4.5)decane-8,10-dione) confers quantifiable pharmacokinetic advantages over structurally analogous spirosuccinimide aldose reductase inhibitors, specifically in terms of metabolic clearance and elimination half-life. A comparative pharmacokinetic study in cynomolgus monkeys demonstrated that the clearance (CL) of each spirosuccinimide compound was >5-fold faster than that of its corresponding spirohydantoin analogue, and the elimination half-lives (λ2) of spirohydantoins were significantly longer than those of the spirosuccinimide series [1].
| Evidence Dimension | Metabolic Clearance (CL) & Elimination Half-life (λ2) |
|---|---|
| Target Compound Data | Spirohydantoin core: Clearance >5x slower than spirosuccinimide; longer λ2 half-life |
| Comparator Or Baseline | Spirosuccinimide core analogues: Clearance >5x faster; shorter λ2 half-life |
| Quantified Difference | Clearance: >5-fold difference; Half-life: significantly longer (quantitative values not specified in abstract) |
| Conditions | Cynomolgus monkeys, intravenous administration, comparative pharmacokinetic study of six structurally related ARIs (three spirohydantoins, three spirosuccinimides) |
Why This Matters
A spirohydantoin core, such as that in 7-Oxa-9-azaspiro(4.5)decane-8,10-dione, is predicted to have a significantly longer in vivo residence time than a spirosuccinimide analogue, reducing dosing frequency and improving target engagement for sustained pathway inhibition.
- [1] Park YH, Mayer PR, Barker R, et al. Pharmacokinetics and efficacy of structurally related spirohydantoin and spirosuccinimide aldose reductase inhibitors. Xenobiotica. 1992 May;22(5):543-50. doi:10.3109/00498259209053117. View Source
